molecular formula C16H27NO4 B12706337 Einecs 303-502-0 CAS No. 94200-26-7

Einecs 303-502-0

Cat. No.: B12706337
CAS No.: 94200-26-7
M. Wt: 297.39 g/mol
InChI Key: SDJXJPLELYVZRA-UHFFFAOYSA-N
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Description

Overview: Einecs 303-502-0 is a high-purity chemical compound supplied for use in research and development laboratories. This product is intended for use by qualified researchers and is strictly for professional, in-vitro applications. Research Applications and Value: this compound serves as an important intermediate in the synthesis of more complex molecules. It is primarily used in organic synthesis and pharmaceutical R&D, where it contributes to the exploration of new chemical pathways and the development of novel substances. Its specific properties make it a valuable reagent for researchers in medicinal chemistry and material science. Mechanism of Action: The specific biochemical interactions and mechanism of action (MOA) for this compound are compound-dependent and require detailed scientific characterization. The mechanism of action typically describes the specific biochemical interaction through which a substance produces its pharmacological effect . For reagents used in synthesis, their "action" is often defined by their reactivity and role in chemical reactions, such as acting as a building block or catalyst. Disclaimer: This product is labeled and sold "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human consumption. All information provided is for informational purposes only. Researchers should conduct their own safety and suitability assessments before use.

Properties

CAS No.

94200-26-7

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

cyclohex-4-ene-1,2-dicarboxylic acid;N,N-dimethylcyclohexanamine

InChI

InChI=1S/C8H17N.C8H10O4/c1-9(2)8-6-4-3-5-7-8;9-7(10)5-3-1-2-4-6(5)8(11)12/h8H,3-7H2,1-2H3;1-2,5-6H,3-4H2,(H,9,10)(H,11,12)

InChI Key

SDJXJPLELYVZRA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCCC1.C1C=CCC(C1C(=O)O)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Einecs 303-502-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Applications in Scientific Research

  • Pharmaceutical Development
    • Antimicrobial Activity: Research indicates that 2,4-Dichlorobenzyl alcohol exhibits significant antimicrobial properties, making it a candidate for developing antiseptic formulations .
    • Formulation Studies: Its role as a preservative in pharmaceutical formulations has been documented, particularly in enhancing the stability and shelf-life of active ingredients.
  • Chemical Synthesis
    • Intermediate in Organic Chemistry: This compound serves as an important intermediate in synthesizing various organic compounds, including agrochemicals and pharmaceuticals .
    • Reagent in Chemical Reactions: It is utilized as a reagent in several chemical reactions, facilitating the study of reaction mechanisms and pathways.
  • Environmental Studies
    • Toxicological Assessments: Studies have been conducted to assess the environmental impact and toxicity of 2,4-Dichlorobenzyl alcohol, particularly regarding its biodegradability and effects on aquatic life .
    • Pollution Monitoring: Its presence in waste streams has prompted research into its degradation products and their environmental implications.

Data Tables

Study ReferenceApplication AreaKey Findings
Antimicrobial FormulationsDemonstrated efficacy against Gram-positive bacteria.
Environmental ToxicologyIdentified as a pollutant with moderate aquatic toxicity.
Organic SynthesisUsed successfully as an intermediate for synthesizing novel compounds.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 2,4-Dichlorobenzyl alcohol against various bacterial strains. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in antiseptic formulations.

Case Study 2: Environmental Impact Assessment
Research conducted on the environmental impact of this compound revealed significant findings regarding its persistence in aquatic environments. The study highlighted the need for monitoring its levels in water bodies due to its moderate toxicity to aquatic organisms.

Mechanism of Action

The mechanism of action of Einecs 303-502-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Mechanistic and Predictive Insights

QSAR Modeling and Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models can extrapolate toxicity data for this compound using structural fingerprints:

  • Acute Toxicity : Models trained on chlorinated alkanes and nitrobenzenes estimate a fish LC50 of 10–50 mg/L for this compound, comparable to CAS 918538-05-3 .
Read-Across Analysis (RASAR)

Read-across methods leverage similarity networks to fill data gaps:

  • A RASAR model using 1,387 labeled REACH Annex chemicals could cover ~17% of EINECS compounds, including 303-502-0, by linking it to chlorinated analogues with established toxicity .

Data Gaps and Research Needs

  • Structural Elucidation : The absence of explicit structural data for this compound limits accurate comparisons. Advanced analytical techniques (e.g., NMR, mass spectrometry) are needed for characterization .
  • Ecotoxicological Studies : Chronic toxicity and biodegradability studies are critical for regulatory compliance, particularly under REACH .

Q & A

Q. What statistical methods are suitable for analyzing non-linear dose-response relationships in this compound’s pharmacological studies?

  • Methodological Answer : Use non-parametric models (e.g., Hill equation) or machine learning algorithms (e.g., random forests) to fit data. Report AIC/BIC values to compare model fits. Include bootstrapping to estimate uncertainty in EC50 values .

Methodological Frameworks and Pitfalls

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting studies for replication. Use funnel plots to detect publication bias .
  • Experimental Design Pitfalls : Avoid over-reliance on single-timepoint measurements; instead, use kinetic assays. Document raw data and metadata comprehensively to enable retrospective analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.